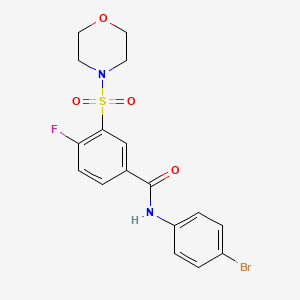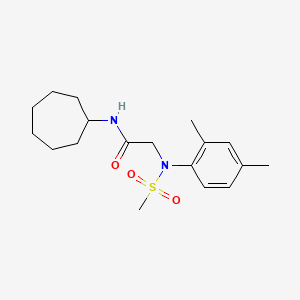![molecular formula C17H16N4O3 B3653110 1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3653110.png)
1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a diazinane ring, which is a six-membered ring containing three nitrogen atoms. The presence of these heterocyclic structures contributes to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the pyrazole and diazinane intermediates. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Diazinane Ring: This involves the cyclization of a suitable diamine with a triketone.
Coupling of the Pyrazole and Diazinane Rings: The final step involves the condensation of the pyrazole intermediate with the diazinane intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4-dione: A similar compound with a slightly different structure, which may exhibit different chemical and biological properties.
1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,6-dione: Another similar compound with variations in the diazinane ring, leading to different reactivity and applications.
Uniqueness
1,3-Dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of pyrazole and diazinane rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1,3-dimethyl-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-6-4-5-7-14(11)21-10-12(9-18-21)8-13-15(22)19(2)17(24)20(3)16(13)23/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFZAENAXLBECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C=C3C(=O)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3653032.png)


![Ethyl 2-{[(4-cyano-2-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3653054.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3653069.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3653082.png)
![methyl [(5E)-5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3653088.png)
![methyl (4Z)-1-cyclohexyl-4-[(4-ethylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B3653090.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3653094.png)
![3-(3-nitrophenyl)-7-(3-phenyl-2-propen-1-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3653102.png)
![N-(4-methylbenzyl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3653111.png)
![N-cyclohexyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3653117.png)

![N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B3653128.png)
